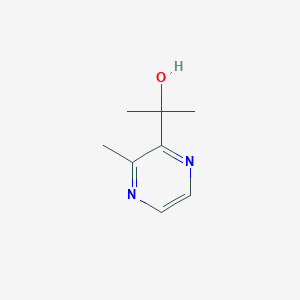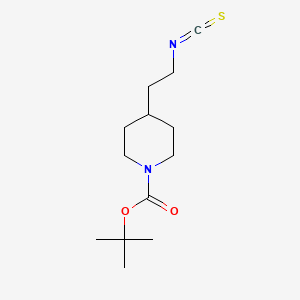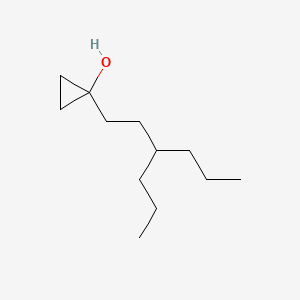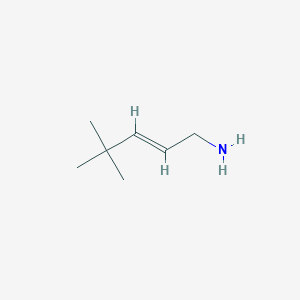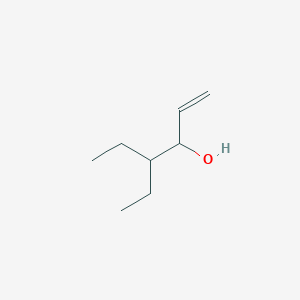
4-Ethylhex-1-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylhex-1-en-3-ol is an organic compound with the molecular formula C8H16O. It is a member of the class of compounds known as alkenols, which are alkenes substituted with a hydroxyl group. This compound is characterized by the presence of an ethyl group at the fourth carbon, a double bond between the first and second carbons, and a hydroxyl group at the third carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethylhex-1-en-3-ol can be synthesized through various methods. One common approach involves the selective hydrogenation of 4-ethylhex-1-yn-3-ol. This process typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), under mild conditions to achieve the desired alkenol product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to balance conversion rates and selectivity, often involving temperatures around 60°C and high substrate-to-catalyst ratios .
Chemical Reactions Analysis
Types of Reactions
4-Ethylhex-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form 4-ethylhexan-3-ol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: 4-Ethylhex-1-en-3-one or 4-ethylhex-1-en-3-al.
Reduction: 4-Ethylhexan-3-ol.
Substitution: 4-Ethylhex-1-en-3-yl chloride or bromide.
Scientific Research Applications
4-Ethylhex-1-en-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism of action of 4-Ethylhex-1-en-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The double bond provides a site for addition reactions, allowing the compound to participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
4-Ethylhex-1-yn-3-ol: Similar structure but with a triple bond instead of a double bond.
4-Ethylhexan-3-ol: Similar structure but with a saturated carbon chain.
4-Methylhex-1-en-3-ol: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
4-Ethylhex-1-en-3-ol is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and valuable in various industrial applications .
Properties
Molecular Formula |
C8H16O |
|---|---|
Molecular Weight |
128.21 g/mol |
IUPAC Name |
4-ethylhex-1-en-3-ol |
InChI |
InChI=1S/C8H16O/c1-4-7(5-2)8(9)6-3/h6-9H,3-5H2,1-2H3 |
InChI Key |
PPKXILSKGNFPCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




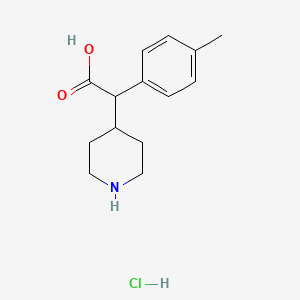
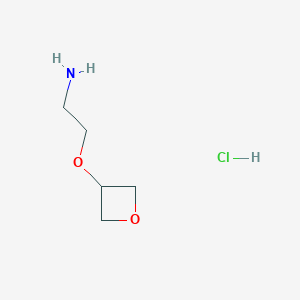
![1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene](/img/structure/B13583854.png)
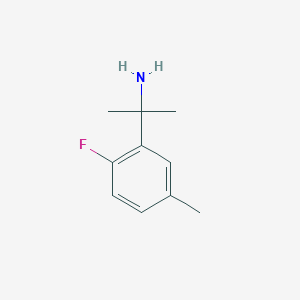

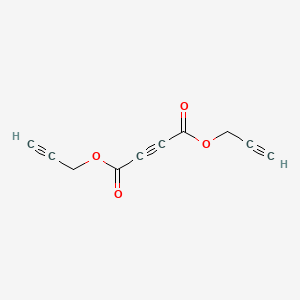
![3-{4-[(methanesulfonylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)-3H-diazirine](/img/structure/B13583896.png)
